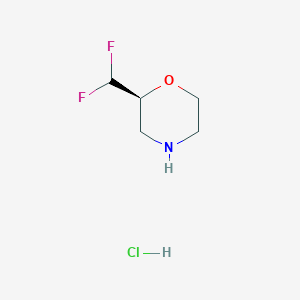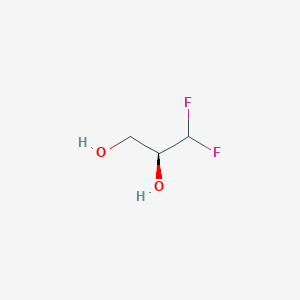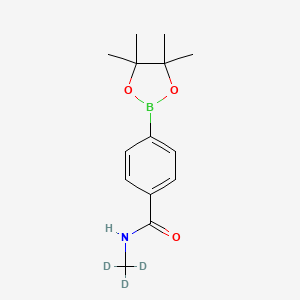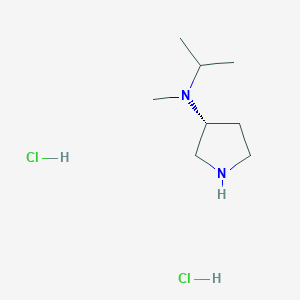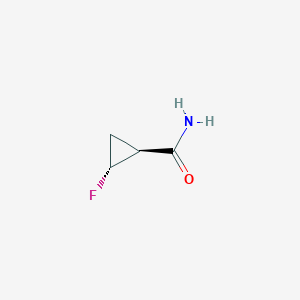![molecular formula C12H8BrN3O B14032795 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol is a compound that belongs to the class of benzo[d][1,2,3]triazoles These compounds are known for their diverse biological activities and are widely used in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol typically involves the cycloaddition reaction of azides with alkynes, known as the “click” reaction. This reaction is often catalyzed by copper(I) ions. The starting materials for this synthesis include 6-bromo-1H-benzo[d][1,2,3]triazole and phenol derivatives. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzo[d][1,2,3]triazole derivatives.
Substitution: Various substituted benzo[d][1,2,3]triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interacting with the active site or allosteric sites. The presence of the bromo group and the phenol moiety enhances its binding affinity and specificity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Benzo[d][1,2,3]triazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol is unique due to the presence of both the bromo group and the phenol moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and possess unique therapeutic properties.
Eigenschaften
Molekularformel |
C12H8BrN3O |
|---|---|
Molekulargewicht |
290.11 g/mol |
IUPAC-Name |
3-(6-bromobenzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H8BrN3O/c13-8-4-5-11-12(6-8)16(15-14-11)9-2-1-3-10(17)7-9/h1-7,17H |
InChI-Schlüssel |
QRQLXHHKQIWDCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)N2C3=C(C=CC(=C3)Br)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




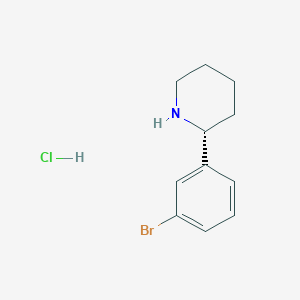
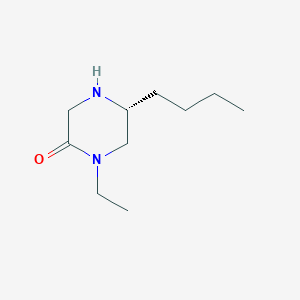
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)

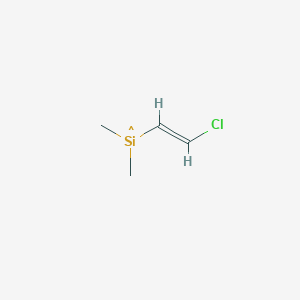

![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
